molecular formula C31H37ClN2O2 B608170 JAS239 CAS No. 1630288-74-2

JAS239

Katalognummer B608170
CAS-Nummer: 1630288-74-2
Molekulargewicht: 505.099
InChI-Schlüssel: QSVUHZZKDVAPPZ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

JAS239 is a novel carbocyanine dye that binds and competitively inhibits choline kinase (ChoK) intracellularly. JAS239 attenuated choline phosphorylation and viability in a panel of human breast cancer cell lines. Antibody blockade prevented cellular retention of JAS239 indicating direct interaction with ChoKα independent of the choline transporters and catabolic choline pathways. In mice bearing orthotopic MCF7 breast xenografts, optical imaging with JAS239 distinguished tumors overexpressing ChoKα from their empty vector counterparts and delineated tumor margins.

Wissenschaftliche Forschungsanwendungen

1. Glioblastoma Treatment Response Monitoring

  • Research Context : JAS239 has been studied for its effects on glioblastoma, a type of brain tumor.
  • Key Findings : In a study using mouse models, JAS239 was used to monitor treatment response in glioblastoma using MR Electrical Properties Tomography (MREPT) at 9.4T. The findings indicated changes in tissue conductivity related to JAS239 treatment, although the study suggested that the GL261 tumor model might be resistant to this treatment. This research highlights the potential of MREPT in assessing treatment response in glioblastoma (Alrashidi et al., 2022).

2. Metabolic Changes in Glioblastomas

  • Research Context : JAS239 has been investigated for its impact on glioblastoma metabolism.
  • Key Findings : Another study explored the metabolic changes in glioblastomas in response to JAS239, a choline kinase inhibitor, using Magnetic Resonance Spectroscopy (MRS) in rodent models. This study provided insights into the metabolic pathway alterations in glioblastoma, indicating the utility of MRS in assessing these changes (Bhaduri et al., 2022).

3. Near Infrared Fluorescent Imaging in Breast Tumors

  • Research Context : The application of JAS239 in breast cancer imaging.
  • Key Findings : A study utilized JAS239 for near infrared fluorescent imaging of choline kinase alpha expression and inhibition in breast tumors. This approach allowed for the assessment of ChoKα status in cells and in vivo, offering a method to monitor the effectiveness of inhibitors of choline metabolism in breast cancer (Arlauckas et al., 2017).

4. Intravoxel Incoherent Motion Imaging in Glioblastoma

  • Research Context : Investigating JAS239 in glioblastoma using Intravoxel Incoherent Motion (IVIM) Diffusion-Weighted Imaging.
  • Key Findings : This study monitored changes in IVIM parameters in response to JAS239 treatment in preclinical glioblastoma models. The results indicated no significant differences in diffusion and perfusion-related parameters, suggesting that JAS239 may be ineffective in this treatment model (Ahmed et al., 2022).

5. Direct Inhibition of Choline Kinase

  • Research Context : Exploring the inhibitory effects of JAS239 on choline kinase.
  • Key Findings : JAS239 was found to directly inhibit choline kinase alpha, a key indicator of breast cancer prognosis. This study demonstrated that JAS239 binds and competitively inhibits ChoK, preventing choline phosphorylation and inducing cell death in breast cancer cell lines (Arlauckas, Popov, & Delikatny, 2014).

Eigenschaften

CAS-Nummer

1630288-74-2

Produktname

JAS239

Molekularformel

C31H37ClN2O2

Molekulargewicht

505.099

IUPAC-Name

1-(2-hydroxyethyl)-2-((1E,3E,5E)-7-((Z/E)-1-(2-hydroxyethyl)-3,3-dimethylindolin-2-ylidene)hepta-1,3,5-trien-1-yl)-3,3-dimethyl-3H-indol-1-ium chloride

InChI

InChI=1S/C31H37N2O2.ClH/c1-30(2)24-14-10-12-16-26(24)32(20-22-34)28(30)18-8-6-5-7-9-19-29-31(3,4)25-15-11-13-17-27(25)33(29)21-23-35;/h5-19,34-35H,20-23H2,1-4H3;1H/q+1;/p-1

InChI-Schlüssel

QSVUHZZKDVAPPZ-UHFFFAOYSA-M

SMILES

CC1(C)C(/C=C/C=C/C=C/C=C2N(CCO)C3=C(C=CC=C3)C/2(C)C)=[N+](CCO)C4=C1C=CC=C4.[Cl-]

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

JAS239;  JAS-239;  JAS 239; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
JAS239
Reactant of Route 2
JAS239
Reactant of Route 3
JAS239
Reactant of Route 4
JAS239
Reactant of Route 5
JAS239
Reactant of Route 6
JAS239

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.